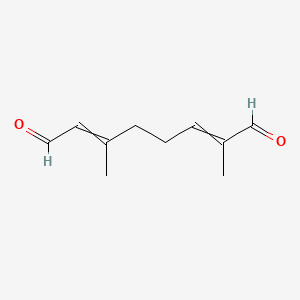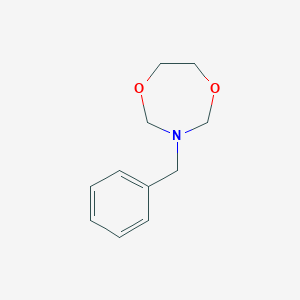
4-(2-乙酰基肼基)-4-氧代丁酸
描述
4-(2-Acetylhydrazino)-4-oxobutanoic acid, also known as 2-acetylhydrazine, is a naturally occurring organic compound that has a variety of applications in scientific research. It is a colorless powder that is soluble in water, ethanol, and ether, and has a molecular weight of 142.14 g/mol. This compound has been used in various studies to investigate the mechanism of action of enzymes, proteins, and other molecules, as well as to elucidate the biochemical and physiological effects of drugs.
科学研究应用
合成和电化学研究
4-(2-乙酰基肼基)-4-氧基丁酸(AOBAH)已被用于合成和表征氧代钒(IV)螯合物。这些螯合物表现出独特的磁矩和电子光谱特性,暗示氧代钒(IV)络合物具有方锥几何构型,而钒(IV)络合物具有畸变的八面体几何构型。这些研究对于理解金属络合物的结构和电子性质在无机化学和材料科学领域具有重要意义(Reddy et al., 2006)。
分子结构和光谱学
对与4-(2-乙酰基肼基)-4-氧基丁酸相关的化合物进行的研究旨在了解它们的分子结构和光谱性质。例如,对4-[(3-乙酰基苯基)氨基]-2-甲基亚甲基-4-氧基丁酸的研究揭示了其振动波数、分子静电势以及分子内的电荷转移,使用了各种光谱和计算方法(Raju et al., 2015)。
合成和生物活性
已合成了4-(2-乙酰基肼基)-4-氧基丁酸衍生物,用于研究它们的生物活性。例如,一项研究合成了新的芳酰丙酸衍生物,包括N-酰基腙基团,并评估了它们的抗痛觉和抗炎活性。这项研究对药物化学领域有所贡献,探索潜在的治疗应用(Turan-Zitouni et al., 2014)。
非线性光学应用
已对4-(2-乙酰基肼基)-4-氧基丁酸衍生物进行了研究,以探讨它们在非线性光学(NLO)应用中的潜力。对类似4-(((4-氨基苯基)磺酰)氧基)-2,3-二羟基-4-氧基丁酸的化合物的研究显示了它们在半有机NLO晶体中的应用前景。这对于开发用于光电子器件的新材料具有重要意义(Vinoth et al., 2020)。
抗菌活性
已对4-(2-乙酰基肼基)-4-氧基丁酸衍生物的抗菌活性进行了研究。例如,合成和表征某些衍生物已显示出中等抗菌活性,有助于在制药研究中寻找新的抗菌剂(Verma et al., 2003)。
凋亡诱导研究
研究表明,来自相关化合物4-甲硫基-2-氧基丁酸的衍生物可以诱导细胞系的凋亡。这对于理解细胞机制和在肿瘤学中的潜在治疗应用具有重要意义(Tang et al., 2006)。
乙烯的生物合成
在微生物研究中,已确定相关化合物4-甲硫基-2-氧基丁酸是从蛋氨酸合成乙烯的中间体。这项研究对生物化学和农业科学都具有相关性,为了解细菌和真菌中乙烯的产生提供了见解(Billington et al., 1979)。
氧化动力学和机制研究
对与4-(2-乙酰基肼基)-4-氧代丁酸结构相似的4-酮基-4-芳基丁酸的氧化动力学和机理进行了研究,为理解化学反应性和有机合成中的潜在应用提供了宝贵数据(Mohamed Farook et al., 2013)。
合成新型杂环化合物
另一项研究专注于从4-(4-溴苯基)-4-氧代丁-2-烯酸衍生物合成新型杂环化合物,这些衍生物与4-(2-乙酰基肼基)-4-氧代丁酸有结构相关性,探索它们的潜在抗菌活性。这说明了该化合物在为潜在药用创建新的化学实体中的作用(El-Hashash et al., 2015)。
作用机制
Target of Action
It’s known that cyanoacetic acid hydrazide, a related compound, is a versatile intermediate for the synthesis of a wide variety of heterocyclic compounds . It can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile .
Mode of Action
It’s known that cyanoacetic acid hydrazide can react with various reactants, leading to the formation of a variety of polyfunctional heterocyclic compounds of biological interest . Presumably, the reaction mechanism includes the formation of an intermediate from cyanoacetohydrazide and another reactant, which then undergoes intramolecular ring closure .
Biochemical Pathways
It’s known that the acetyl coa pathway, which is involved in the metabolism of acetyl groups, is one of the oldest and most fundamental metabolic pathways . It’s possible that 4-(2-Acetylhydrazino)-4-oxobutanoic acid, which contains an acetyl group, could interact with this pathway.
Pharmacokinetics
It’s known that hydralazine, a related compound, undergoes extensive acetylator phenotype-dependent first-pass metabolism . Oxidative metabolism accounts for a significant proportion of elimination, with a major urinary metabolite being 4-(2-acetylhydrazino) phthalazin-1-one . This suggests that 4-(2-Acetylhydrazino)-4-oxobutanoic acid may have similar pharmacokinetic properties.
Result of Action
It’s known that acyl hydrazides can be used in the synthesis of 1,3,4-oxadiazoles , which have exhibited a variety of biological effects such as antiviral, antitumor, and anti-inflammatory activities .
Action Environment
The action of 4-(2-Acetylhydrazino)-4-oxobutanoic acid can be influenced by environmental factors. For example, acetylation reactions can be carried out efficiently in environmentally benign brine solution using acetyl chloride . This suggests that the action, efficacy, and stability of 4-(2-Acetylhydrazino)-4-oxobutanoic acid could be influenced by the presence of salts and other environmental factors.
属性
IUPAC Name |
4-(2-acetylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-4(9)7-8-5(10)2-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXPLBEBZMDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(2-acetylhydrazino)-4-oxobutanoic acid (AOBAH) interact with metal ions like Nickel(II) and what are the structural characteristics of the resulting complexes?
A1: AOBAH acts as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms. In the case of Nickel(II), research suggests that AOBAH coordinates through its carbonyl and hydrazino groups. [, ] This interaction forms stable complexes, with the exact structure depending on the reaction conditions and other ligands present.
- Infrared spectroscopy: Shifts in the characteristic peaks of AOBAH upon complexation with Nickel(II) indicate the involvement of specific functional groups in the binding. [, ]
- Electronic spectra: Analysis of the UV-Vis spectra of the complexes provides insights into the geometry and electronic configuration around the Nickel(II) ion. [, ]
- Magnetic moment measurements: These measurements help determine the number of unpaired electrons in the Nickel(II) d-orbitals, providing further clues about the complex's geometry. [, ]
Q2: Are there other similar compounds studied alongside AOBAH for their interactions with metal ions?
A2: Yes, several related carboxyamide derivatives were investigated alongside AOBAH, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)
![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)






